DL-AP5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

NMDA Receptor Antagonist

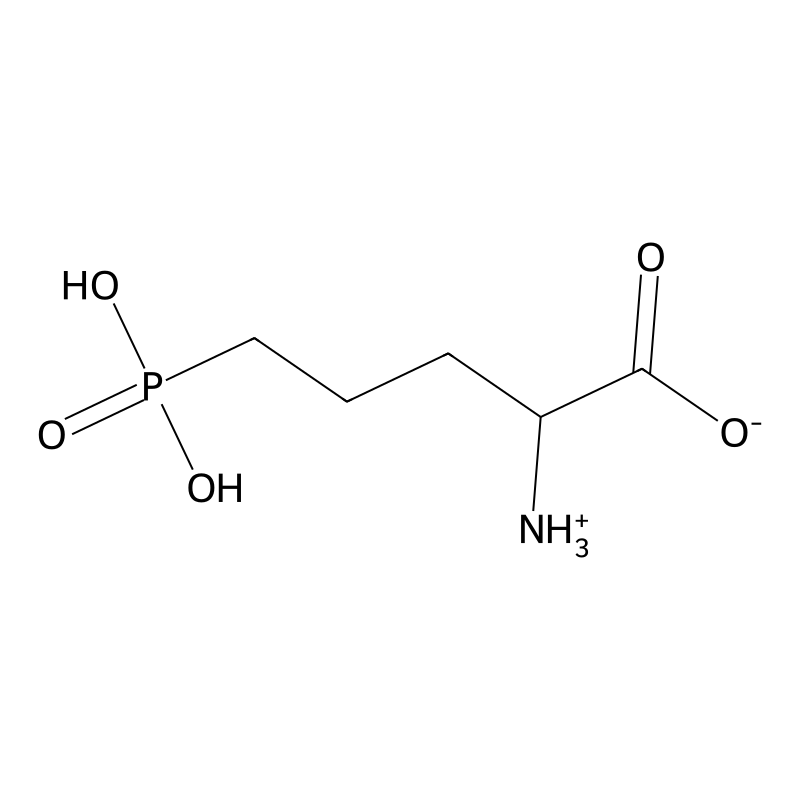

2-Amino-5-phosphonopentanoic acid, often abbreviated as AP5, is a scientific tool used to study various cellular processes due to its function as a selective N-methyl-D-aspartate (NMDA) receptor antagonist []. NMDA receptors are a type of glutamate receptor, which are crucial for learning and memory, but their overactivation can lead to neuronal damage and cell death [].

AP5 competitively binds to the glutamate binding site of NMDA receptors, blocking the action of glutamate, the neurotransmitter that normally activates these receptors []. This blockage occurs in micromolar concentrations, typically around 50 micromolar []. By inhibiting NMDA receptor activity, AP5 allows researchers to investigate the specific roles of NMDA receptors in various biological processes.

Applications

AP5 is a valuable tool in a variety of scientific research areas, including:

- Neuroscience: Researchers use AP5 to study learning and memory, synaptic plasticity (the ability of synapses to strengthen or weaken over time), and excitotoxicity (cell death caused by excessive glutamate stimulation) [, ].

- Neuroprotection: Because AP5 inhibits NMDA receptors, which can be involved in cell death following stroke or spinal cord injury, researchers are investigating its potential for neuroprotective therapies [].

DL-2-Amino-5-phosphonopentanoic acid, commonly referred to as DL-AP5, is a synthetic compound that acts as a competitive antagonist of the N-methyl-D-aspartate receptor, which is crucial for synaptic plasticity and memory function. This compound is a racemic mixture of its D- and L-isomers, with the D-isomer being significantly more active than the L-isomer. DL-AP5 is primarily used in biochemical research to investigate the role of N-methyl-D-aspartate receptors in various physiological and pathological processes .

2-AP5 acts as a competitive antagonist at the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that allows calcium ions (Ca2+) to enter the cell when activated by glutamate []. The phosphonate group of 2-AP5 structurally mimics glutamate, allowing it to bind to the glutamate binding site on the NMDA receptor but not activate it. This competitive binding prevents glutamate from binding and activating the receptor, thereby blocking the influx of calcium ions []. Blocking calcium influx through NMDA receptors disrupts various cellular processes, including learning, memory, and excitotoxicity (cell death caused by excessive stimulation) [].

- Starting Materials: The synthesis begins with readily available amino acids.

- Phosphonylation: The introduction of a phosphonic acid group to form the phosphonopentanoic acid structure.

- Purification: The final product is purified to achieve high purity levels (>99%) for research applications.

This synthetic pathway allows for the production of both D- and L-isomers, although research often focuses on the D-isomer due to its higher potency .

DL-AP5 has been shown to impair learning and memory processes in various animal models. Its primary action as an antagonist of N-methyl-D-aspartate receptors means it can disrupt normal synaptic transmission and plasticity, which are essential for learning and memory formation. Research indicates that DL-AP5 can block the conversion of silent synapses into active ones, further underscoring its role in modulating synaptic efficacy .

Notable Biological Effects:- Impairment of Learning: Inhibits associative learning tasks in animal models.

- Effects on Long-Term Potentiation: Reduces long-term potentiation in hippocampal slices, indicating its influence on synaptic strength and memory consolidation .

DL-AP5 is widely utilized in neuroscience research for several applications:

- Studying Synaptic Plasticity: It serves as a tool to dissect the mechanisms underlying synaptic changes associated with learning and memory.

- Investigating Neuropharmacology: Researchers use DL-AP5 to explore the pharmacological properties of N-methyl-D-aspartate receptors and their role in neurological disorders.

- Modeling Disease States: It is employed in models of conditions such as Alzheimer's disease to understand how disruptions in glutamatergic signaling contribute to cognitive decline .

Studies involving DL-AP5 often focus on its interactions with other neurotransmitter systems and its effects on various neuronal pathways. For instance:

- Calcium Signaling: When used alongside calcium chelators like BAPTA, DL-AP5 helps determine the role of calcium influx through N-methyl-D-aspartate receptors in cellular processes.

- Effects on Other Receptors: It has been shown not to affect responses mediated by non-N-methyl-D-aspartate receptors like AMPA or kainate receptors, highlighting its specificity .

Several compounds share similar properties with DL-AP5 but may differ in their mechanisms or potency. Here are some notable comparisons:

| Compound Name | Type | Potency | Unique Features |

|---|---|---|---|

| D-Amino Acid 5-phosphonopentanoic acid (D-AP5) | NMDA receptor antagonist | Higher than DL-AP5 | More potent than L-isomer; preferred in studies |

| L-Amino Acid 5-phosphonopentanoic acid (L-AP5) | NMDA receptor antagonist | Lower than D-AP5 | Less effective; often used for comparative studies |

| 2-Amino-3-phosphonopropanoic acid (3-Aminopropane) | NMDA receptor antagonist | Moderate | Different structural backbone; less specificity |

| 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) | AMPA receptor antagonist | High | Selective for AMPA receptors; used for comparison |

Uniqueness of DL-AP5

DL-AP5's unique position lies in its balanced antagonism at the N-methyl-D-aspartate receptor while being a racemic mixture that allows researchers flexibility in experimental design. Its ability to selectively inhibit glutamate binding without affecting other glutamate receptor subtypes makes it invaluable for studying specific pathways related to learning and memory .

Glutamate Binding-Site Competition

DL-AP5 is a competitive antagonist that binds to the glutamate recognition pocket on every glutamate-binding subunit of the heterotetrameric N-methyl-D-aspartate receptor, thereby preventing agonist access to the channel-opening machinery [1] [2]. Crystallographic studies show that the amino-phosphonate core of the active D-enantiomer anchors to the same hydrogen-bond network that normally accommodates glutamate, while the terminal phosphonate occupies a negatively charged cavity at the inter-domain cleft of the ligand-binding domain [3].

Quantitative Schild analyses confirm pure competitive antagonism: increasing concentrations of DL-AP5 shift glutamate concentration–response curves rightward in a parallel manner without reducing maximal current amplitude [3] [4].

Subunit Selectivity (GluN2A vs. GluN2B)

Although widely described as “non-selective”, binding studies that separated receptor populations reveal a modest but reproducible preference of the D-enantiomer for receptors containing the glutamate ionotropic N-methyl-D-aspartate receptor subunit 2A (GluN2A) over those containing subunit 2B (GluN2B). Schild analysis in Xenopus oocytes gave equilibrium dissociation constants of 0.282 µM at GluN1/2A and 1.67 µM at GluN1/2B, a 5.9-fold selectivity that is retained across mammalian and amphibian orthologues [3] [5].

Mutagenesis pinpointed four non-conserved residues in the subunit-2A S2 lobe—Lys-738, Tyr-754, Ile-755 and Thr-758—that collectively account for most of this preference; exchanging these residues for the subunit-2B equivalents increases the calculated Ki for D-AP5 from 0.28 µM to ~1.2 µM [6] [3].

| Binding Parameter (Schild analysis, 100 µM glycine) | GluN1/2A | GluN1/2B | Fold Preference | Reference |

|---|---|---|---|---|

| Equilibrium dissociation constant (Ki) | 0.282 µM [3] | 1.67 µM [3] | 5.9 | [3] |

| Hill slope (mean) | 1.1 [3] | 1.2 [3] | — | [3] |

Kinetic Properties of Receptor Interaction

Association and Dissociation Rates

Voltage-clamp concentration-jump experiments in cultured mouse hippocampal neurones determined microscopic association and dissociation constants under two-site fitting [7] [8]. For DL-AP5 (25 °C, −60 mV) the mean values were:

| Rate constant | Value | Experimental system |

|---|---|---|

| Association (kon) | 2.7 × 10⁶ M⁻¹ s⁻¹ (± 0.2 × 10⁶) [7] | Fast perfusion (1 ms exchange) |

| Dissociation (koff) | 4.5 s⁻¹ (± 0.4) [7] | Same |

The resulting microscopic affinity (KD ≈ 1.7 µM) closely matches macroscopic Schild values (Table above), validating the two-site model. Rapid glutamate application after antagonist washout shows a sigmoidal activation time-course limited by the dissociation step, enabling derivation of an effective unbinding half-time of ~150 ms at 25 °C [2] [9].

Co-operative Binding-Site Behaviour

Dissociation wave-form fitting demonstrates that the two glutamate-binding sites on each receptor are energetically coupled for antagonist occupancy. Occupation of one site by DL-AP5 lowers the affinity of the second site two- to three-fold, producing the observed sigmoidicity [2] [9]. This negative co-operativity ensures steep concentration–inhibition curves and contributes to the gating “all-or-none” character of N-methyl-D-aspartate receptors during transient synaptic events [2].

Concentration-Dependent Effects on Synaptic Transmission

Field-potential recordings in rodent hippocampal slices illustrate graded inhibition of composite excitatory postsynaptic potentials:

| DL-AP5 concentration | % Reduction of N-methyl-D-aspartate component of field excitatory postsynaptic potential (CA1, 2 mM Ca²⁺) | Reference |

|---|---|---|

| 10 µM | 35 ± 6% [10] | |

| 20 µM | 100% block of isolated N-methyl-D-aspartate component and abolition of long-term potentiation induction [11] | |

| 50 µM | Complete prevention of depotentiation and other forms of plasticity requiring receptor activation [12] |

At synapses operating far from equilibrium, partial receptor block by sub-micromolar DL-AP5 reduces peak open probability without altering decay kinetics, whereas micromolar levels shorten current decay by removing high-affinity rebinding events [10]. Computational modeling confirms that during a 1-ms 1 mM glutamate transient, 20 µM DL-AP5 prevents activation of ≈ 90% of subunit-2A-containing receptors but leaves a measurable subunit-2B component that may still mediate low-frequency signalling [4].

Differential Activity of D-AP5 versus L-AP5 Isomers

Resolution of the racemate shows that biological activity resides almost exclusively in the D-configuration: the L-enantiomer is ~50-fold less potent in binding and ~52-fold less effective in suppressing N-methyl-D-aspartate-evoked depolarisation [13] [14]. Despite this, L-AP5 acts as a weak agonist at the “quisqualate-sensitised” class II metabotropic site and can depress amino-acid-evoked responses in spinal neurones via that unrelated mechanism [15].

| Isomer | Ki (GluN1/2A) | Ki (GluN1/2B) | Potency ratio (L/D) | Reference |

|---|---|---|---|---|

| D-AP5 | 0.28 µM | 1.67 µM | 1 | [3] |

| L-AP5 | 14.6 µM | 75 µM | 52 | [13] [14] |

The pronounced stereoselectivity arises because only the (R)-configuration can align its amino and phosphonate groups with the dual hydrogen-bond donors in the closed-cleft antagonist orientation seen in crystallographic complexes [3].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

79055-67-7

Dates

2: Wu XT, Liang W, Yan LP, Wang LL, Ma C. [Effect of Electroacupuncture on Intracellular Calcium Ion Concentration and Expression of Calcium/Calmodulin Dependent Protein Kinase Ⅱ in Lumbar Spinal Cord in Rats with Neuropathic Pain]. Zhen Ci Yan Jiu. 2017 Dec 25;42(6):496-501. doi: 10.13702/j.1000-0607.2017.06.005. Chinese. PubMed PMID: 29318854.

3: García-Garza ME, de León-González JA, Harris LH. Relocation of Dodecaseta McCammon & Stull, 1978 (Annelida, Capitellidae) in Notodasus Fauchald, 1972. Zookeys. 2017 Nov 21;(715):93-101. doi: 10.3897/zookeys.715.13936. eCollection 2017. PubMed PMID: 29302234; PubMed Central PMCID: PMC5740448.

4: Calvo D, Pérez D, Rubín J, García D, Ávila P, Javier García-Fernández F, Pachón M, Bravo L, Hernández J, Miracle ÁL, Valverde I, Gozalez-Vasserot M, Árias MÁ, Jimenez-Candíl J, Morís C. Delta of the local ventriculo-atrial intervals at the septal location to differentiate tachycardia using septal accessory pathways from atypical atrioventricular nodal re-entry. Europace. 2018 Jan 2. doi: 10.1093/europace/eux368. [Epub ahead of print] PubMed PMID: 29300867.

5: Peracini A, Machado Andrade I, Oliveira VC, Macedo AP, Silva-Lovato CH, Oliveira Pagnano V, Watanabe E, Oliveira Paranhos HF. Antimicrobial action and long-term effect of overnight denture cleansers. Am J Dent. 2017 Apr;30(2):101-108. PubMed PMID: 29178772.

6: Domingues JT, Cattani D, Cesconetto PA, Nascimento de Almeida BA, Pierozan P, Dos Santos K, Razzera G, Mena Barreto Silva FR, Pessoa-Pureur R, Zamoner A. Reverse T(3) interacts with αvβ3 integrin receptor and restores enzyme activities in the hippocampus of hypothyroid developing rats: Insight on signaling mechanisms. Mol Cell Endocrinol. 2017 Nov 16. pii: S0303-7207(17)30596-8. doi: 10.1016/j.mce.2017.11.013. [Epub ahead of print] PubMed PMID: 29155306.

7: Lanigan SM, O'Connor JJ. The Hypoxia Mimetic Protocatechuic Acid Ethyl Ester Inhibits Synaptic Signaling and Plasticity in the Rat Hippocampus. Neuroscience. 2018 Jan 15;369:168-182. doi: 10.1016/j.neuroscience.2017.11.011. Epub 2017 Nov 10. PubMed PMID: 29129792.

8: Gölöncsér F, Baranyi M, Balázsfi D, Demeter K, Haller J, Freund TFF, Zelena D, Sperlágh B. Regulation of Hippocampal 5-HT Release by P2X7 Receptors in Response to Optogenetic Stimulation of Median Raphe Terminals of Mice. Front Mol Neurosci. 2017 Oct 12;10:325. doi: 10.3389/fnmol.2017.00325. eCollection 2017. PubMed PMID: 29075178; PubMed Central PMCID: PMC5643475.

9: Yates JR, Bardo MT. Effects of intra-accumbal administration of dopamine and ionotropic glutamate receptor drugs on delay discounting performance in rats. Behav Neurosci. 2017 Oct;131(5):392-405. doi: 10.1037/bne0000214. PubMed PMID: 28956947; PubMed Central PMCID: PMC5679283.

10: Marcello-Machado RM, Faot F, Schuster AJ, Bielemann AM, Chagas Júnior OL, Del Bel Cury AA. How does mandibular bone atrophy influence the masticatory function, OHRQoL and satisfaction in overdenture wearers? Clinical results until 1-year post-loading. J Oral Rehabil. 2017 Nov;44(11):850-859. doi: 10.1111/joor.12546. Epub 2017 Aug 31. PubMed PMID: 28741684.

11: Montes-García V, Gómez-González B, Martínez-Solís D, Taboada JM, Jiménez-Otero N, de Uña-Álvarez J, Obelleiro F, García-Río L, Pérez-Juste J, Pastoriza-Santos I. Pillar[5]arene-Based Supramolecular Plasmonic Thin Films for Label-Free, Quantitative and Multiplex SERS Detection. ACS Appl Mater Interfaces. 2017 Aug 9;9(31):26372-26382. doi: 10.1021/acsami.7b08297. Epub 2017 Jul 31. PubMed PMID: 28721722.

12: Steinberg WM, Rosenstock J, Wadden TA, Donsmark M, Jensen CB, DeVries JH. Impact of Liraglutide on Amylase, Lipase, and Acute Pancreatitis in Participants With Overweight/Obesity and Normoglycemia, Prediabetes, or Type 2 Diabetes: Secondary Analyses of Pooled Data From the SCALE Clinical Development Program. Diabetes Care. 2017 Jul;40(7):839-848. doi: 10.2337/dc16-2684. Epub 2017 May 4. PubMed PMID: 28473337.

13: Deng C, Gu YJ, Zhang H, Zhang J. Estrogen affects neuropathic pain through upregulating N-methyl-D-aspartate acid receptor 1 expression in the dorsal root ganglion of rats. Neural Regen Res. 2017 Mar;12(3):464-469. doi: 10.4103/1673-5374.202925. PubMed PMID: 28469663; PubMed Central PMCID: PMC5399726.

14: Chen Z, Liu R, Yang SH, Dillon GH, Huang R. Methylene blue inhibits GABA(A) receptors by interaction with GABA binding site. Neuropharmacology. 2017 Jun;119:100-110. doi: 10.1016/j.neuropharm.2017.04.002. Epub 2017 Apr 5. PubMed PMID: 28390894; PubMed Central PMCID: PMC5506546.

15: Abdelrahman A, Namasivayam V, Hinz S, Schiedel AC, Köse M, Burton M, El-Tayeb A, Gillard M, Bajorath J, de Ryck M, Müller CE. Characterization of P2X4 receptor agonists and antagonists by calcium influx and radioligand binding studies. Biochem Pharmacol. 2017 Feb 1;125:41-54. doi: 10.1016/j.bcp.2016.11.016. Epub 2016 Nov 17. PubMed PMID: 27867013.

16: Xia JD, Chen J, Sun HJ, Zhou LH, Zhu GQ, Chen Y, Dai YT. Centrally mediated ejaculatory response via sympathetic outflow in rats: role of N-methyl-D-aspartic acid receptors in paraventricular nucleus. Andrology. 2017 Jan;5(1):153-159. doi: 10.1111/andr.12274. Epub 2016 Nov 16. PubMed PMID: 27860425.

17: Povysheva NV, Johnson JW. Effects of memantine on the excitation-inhibition balance in prefrontal cortex. Neurobiol Dis. 2016 Dec;96:75-83. doi: 10.1016/j.nbd.2016.08.006. Epub 2016 Aug 18. PubMed PMID: 27546057; PubMed Central PMCID: PMC5102806.

18: Hirst J, Madeo M, Smets K, Edgar JR, Schols L, Li J, Yarrow A, Deconinck T, Baets J, Van Aken E, De Bleecker J, Datiles MB 3rd, Roda RH, Liepert J, Züchner S, Mariotti C, De Jonghe P, Blackstone C, Kruer MC. Complicated spastic paraplegia in patients with AP5Z1 mutations (SPG48). Neurol Genet. 2016 Aug 25;2(5):e98. doi: 10.1212/NXG.0000000000000098. eCollection 2016 Oct. Erratum in: Neurol Genet. 2016 Oct 06;2(5):e111. PubMed PMID: 27606357; PubMed Central PMCID: PMC5001803.

19: Hsu LJ, Zelenin PV, Orlovsky GN, Deliagina TG. Supraspinal control of spinal reflex responses to body bending during different behaviours in lampreys. J Physiol. 2017 Feb 1;595(3):883-900. doi: 10.1113/JP272714. Epub 2016 Oct 13. PubMed PMID: 27589479; PubMed Central PMCID: PMC5285725.

20: Alford JE, Marongiu M, Watkins GL, Anderson EC. Human Immunodeficiency Virus Type 2 (HIV-2) Gag Is Trafficked in an AP-3 and AP-5 Dependent Manner. PLoS One. 2016 Jul 8;11(7):e0158941. doi: 10.1371/journal.pone.0158941. eCollection 2016. PubMed PMID: 27392064; PubMed Central PMCID: PMC4938559.